molecular formula C11H9F3N2S B12443040 5-(2-(Trifluoromethyl)benzyl)thiazol-2-amine

5-(2-(Trifluoromethyl)benzyl)thiazol-2-amine

Cat. No.: B12443040
M. Wt: 258.26 g/mol
InChI Key: UZIZCLHOAYKJFQ-UHFFFAOYSA-N
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Description

5-(2-(Trifluoromethyl)benzyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a trifluoromethylbenzyl group. Thiazoles are known for their diverse biological activities and are found in many natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Trifluoromethyl)benzyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Trifluoromethyl)benzyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-(Trifluoromethyl)benzyl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-(Trifluoromethyl)benzyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

5-(2-(Trifluoromethyl)benzyl)thiazol-2-amine is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C11H9F3N2S

Molecular Weight

258.26 g/mol

IUPAC Name

5-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C11H9F3N2S/c12-11(13,14)9-4-2-1-3-7(9)5-8-6-16-10(15)17-8/h1-4,6H,5H2,(H2,15,16)

InChI Key

UZIZCLHOAYKJFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)N)C(F)(F)F

Origin of Product

United States

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